Tranylcypromine hemisulfate
Description
Structural Overview of 2-Phenylcyclopropylamine and its Sulphate Salt (Bis(2-phenylcyclopropylammonium) sulphate)
2-Phenylcyclopropylamine is a phenethylamine (B48288) derivative where the alkyl side chain is cyclized to form a cyclopropane (B1198618) ring. wikipedia.org It exists as stereoisomers, with the trans isomer, known as tranylcypromine (B92988), being a well-studied example. wikipedia.orgwikipedia.org The structure combines the rigid, strained cyclopropane ring with an aromatic phenyl group and a primary amine.
Bis(2-phenylcyclopropylammonium) sulphate is the salt formed from two molecules of 2-phenylcyclopropylamine and one molecule of sulfuric acid. nih.gov In this salt, the basic amino group of each 2-phenylcyclopropylamine molecule is protonated by the acidic protons of sulfuric acid, forming an ammonium (B1175870) cation. The resulting ionic compound is a solid at room temperature. nih.govalfa-chemistry.com
| Property | Bis(2-phenylcyclopropylammonium) sulphate | 2-Phenylcyclopropylamine (Tranylcypromine) |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S nih.gov | C₉H₁₁N wikipedia.org |
| Molecular Weight | 364.5 g/mol nih.gov | 133.19 g/mol wikipedia.org |
| IUPAC Name | 2-phenylcyclopropan-1-amine;sulfuric acid nih.gov | (±)-trans-2-phenylcyclopropan-1-amine wikipedia.org |
| CAS Number | 3548-91-2 alfa-chemistry.com | 155-09-9 wikipedia.org |
| Physical Form | Solid alfa-chemistry.com | The hydrochloride salt is a powder sigmaaldrich.com |
Contextualization within Academic Chemical Synthesis and Mechanistic Studies
In academic research, compounds like 2-phenylcyclopropylamine and its salts, such as Bis(2-phenylcyclopropylammonium) sulphate, are valuable tools for several reasons. The defined and rigid structure of the 2-phenylcyclopropylamine scaffold makes it an excellent model for studying reaction mechanisms and the electronic interactions between different functional groups within a molecule. wikipedia.orggoogle.com
Research has explored the electronic properties of the cyclopropane ring in rigid phenylcyclopropane systems to understand how the ring transmits electronic effects. google.com Furthermore, the reactivity of substituted cyclopropanes is a subject of ongoing study, with research focusing on how substituents govern the kinetics and outcomes of ring-opening reactions. nih.gov
2-Phenylcyclopropylamine itself is a known irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). wikipedia.orgepigentek.com This biological activity has spurred synthetic efforts to create analogues with enhanced potency and selectivity, using the 2-phenylcyclopropylamine scaffold as a starting point. wikipedia.org The synthesis and diversification of chiral cyclopropane scaffolds are key areas of research, aiming to produce building blocks for medicinal chemistry and natural product synthesis. nih.gov Therefore, Bis(2-phenylcyclopropylammonium) sulphate can serve as a stable, solid source of the 2-phenylcyclopropylamine cation for various synthetic transformations and mechanistic investigations in an academic setting. alfa-chemistry.com
Structure
2D Structure
Properties
IUPAC Name |
2-phenylcyclopropan-1-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRVQDIOGQWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3548-91-2, 13492-01-8 | |
| Record name | Bis(2-phenylcyclopropylammonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-phenylcyclopropylammonium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tranylcypromine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylcyclopropylamine and Its Sulphate Salt
Classical Approaches to the 2-Phenylcyclopropylamine Backbone
Established organic reactions provide reliable, albeit sometimes lengthy, pathways to the 2-phenylcyclopropylamine core. These methods often involve multiple steps and have been refined over the years to improve yields and stereoselectivity.
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal or photochemical decomposition, rearranges to an isocyanate. wikipedia.orglscollege.ac.in Subsequent hydrolysis of the isocyanate yields the desired primary amine. nih.govwikipedia.org
The synthesis of 2-phenylcyclopropylamine via this route commences with 2-phenylcyclopropane carboxylic acid. This starting material is typically converted to its corresponding acyl chloride, which is then reacted with an azide salt, such as sodium azide, to form 2-phenylcyclopropanecarbonyl azide. organic-chemistry.org The crucial step is the thermal rearrangement of this acyl azide. The migration of the 2-phenylcyclopropyl group occurs with complete retention of its stereochemistry. nih.govwikipedia.org This is a key advantage of the Curtius rearrangement, as it allows for the synthesis of specific stereoisomers of 2-phenylcyclopropylamine if an enantiomerically pure starting carboxylic acid is used. nih.gov The resulting 2-phenylcyclopropyl isocyanate is then hydrolyzed, usually under acidic or basic conditions, to afford 2-phenylcyclopropylamine. nih.govwikipedia.org Finally, treatment with sulfuric acid yields the bis(2-phenylcyclopropylammonium) sulphate salt.
Recent research indicates that the thermal Curtius rearrangement is a concerted process, where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously, rather than through a discrete acyl nitrene intermediate. wikipedia.orglscollege.ac.in
Table 1: Key Steps in the Curtius Rearrangement for 2-Phenylcyclopropylamine Synthesis
| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | 2-Phenylcyclopropane carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Phenylcyclopropanecarbonyl chloride | Carboxylic acid to acyl chloride |
| 2 | 2-Phenylcyclopropanecarbonyl chloride | Sodium azide (NaN₃) | 2-Phenylcyclopropanecarbonyl azide | Acyl chloride to acyl azide |
| 3 | 2-Phenylcyclopropanecarbonyl azide | Heat (Δ) | 2-Phenylcyclopropyl isocyanate | Curtius rearrangement |
| 4 | 2-Phenylcyclopropyl isocyanate | Water (H₂O), Acid or Base | 2-Phenylcyclopropylamine | Hydrolysis of isocyanate |
| 5 | 2-Phenylcyclopropylamine | Sulfuric acid (H₂SO₄) | Bis(2-phenylcyclopropylammonium) sulphate | Salt formation |
Cyclopropanation reactions offer a direct route to the three-membered ring system of the target molecule. These methods typically involve the reaction of an alkene with a carbene or carbenoid species.
A powerful strategy for constructing the 2-phenylcyclopropane backbone involves the catalytic asymmetric cyclopropanation of styrene (B11656) with a diazoacetate, such as ethyl diazoacetate. acs.orgnih.gov This approach is highly valued as it can, in principle, generate enantiomerically enriched cyclopropanes, which are crucial for the synthesis of single-enantiomer active pharmaceutical ingredients. The reaction is typically catalyzed by transition metal complexes, with rhodium and copper being prominent examples. nih.govthieme-connect.com
The choice of the metal and the chiral ligand is critical for achieving high diastereoselectivity and enantioselectivity. acs.orgnih.gov For instance, dirhodium tetracarboxylate catalysts bearing chiral ligands have been shown to be effective. nih.gov The mechanism involves the formation of a metal-carbene intermediate from the reaction of the catalyst with the diazoacetate. Styrene then attacks this electrophilic carbene species to form the cyclopropane (B1198618) ring. The chiral environment provided by the ligands directs the approach of the styrene molecule, leading to the preferential formation of one enantiomer of the resulting 2-phenylcyclopropanecarboxylate. nih.gov The ester can then be converted to the corresponding amine via methods such as the Curtius rearrangement described previously.
Table 2: Examples of Catalysts in Asymmetric Cyclopropanation of Styrene
| Catalyst Family | Metal | Typical Ligand Type | Key Feature |
| Dirhodium(II) Carboxylates | Rhodium | Chiral Carboxylates (e.g., derivatives of pyroglutamic acid) | High diastereoselectivity and enantioselectivity |
| Copper(I) Complexes | Copper | Chiral Bis(oxazoline) (BOX) or Pyridine-based ligands | Readily available ligands, tunable reactivity |
| Ruthenium(II) Complexes | Ruthenium | Chiral Bis(imino)pyridyl ligands | Efficient catalysis with good control over stereochemistry acs.org |
The Corey-Chaykovsky reaction provides a valuable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.orgadichemistry.com In the context of synthesizing the 2-phenylcyclopropylamine backbone, an α,β-unsaturated ester such as ethyl cinnamate (B1238496) can serve as the starting material. The reaction employs a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's reagent), which is generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. organic-chemistry.orgyoutube.com
The mechanism involves the 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ester. organic-chemistry.orgyoutube.com This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the carbon bearing the sulfonium (B1226848) group, which acts as a good leaving group, to form the cyclopropane ring. adichemistry.com This reaction generally favors the formation of the trans-cyclopropane derivative. The resulting cyclopropyl (B3062369) ester can then be converted to 2-phenylcyclopropylamine through subsequent functional group manipulations, such as hydrolysis to the carboxylic acid followed by a Curtius rearrangement.
The metal-catalyzed reaction of diazo compounds with olefins is a general and powerful method for cyclopropane synthesis. As discussed in the context of asymmetric catalysis (2.1.2.1), this transformation can also be performed using achiral catalysts to produce racemic 2-phenylcyclopropanecarboxylates. A variety of transition metals, including copper, rhodium, palladium, and ruthenium, can catalyze this reaction. acs.orgnih.gov The reaction of styrene with a diazoacetate, such as ethyl diazoacetate, in the presence of a suitable metal catalyst leads to the formation of ethyl 2-phenylcyclopropanecarboxylate. This ester is a key intermediate that can be further elaborated to 2-phenylcyclopropylamine.
The Simmons-Smith reaction is a classic method for cyclopropanation that involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmdpi.comtcichemicals.comresearchgate.net This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org The reaction is generally applicable to a wide range of alkenes, including those that are electron-rich. youtube.com
For the synthesis of 2-phenylcyclopropylamine, an adaptation of the Simmons-Smith reaction could involve the cyclopropanation of a nitrogen-containing styrene derivative, such as an enamine or an imine derived from phenylacetaldehyde. The reaction of an enamine with the Simmons-Smith reagent would lead to an aminocyclopropane directly. youtube.com While less common than the cyclopropanation of simple alkenes, the use of enamines as substrates in Simmons-Smith type reactions is a viable, though potentially challenging, route to introduce the nitrogen functionality concurrently with the formation of the cyclopropane ring. youtube.com The resulting aminocyclopropane could then be isolated and converted to its sulphate salt.
Cyclopropanation Reactions
Michael-Initiated Ring-Closure Reactions
Michael-Initiated Ring-Closure (MIRC) reactions represent a robust strategy for the construction of cyclopropane rings. This method typically involves the reaction of a Michael acceptor, such as an α,β-unsaturated nitrile, with a nucleophile. The resulting intermediate then undergoes an intramolecular cyclization to form the cyclopropane ring.
In the context of synthesizing precursors to 2-phenylcyclopropylamine, a tandem reaction sequence can be employed. This involves the initial halogenation of an α,β-unsaturated nitrile, followed by a Michael addition of a doubly activated methylene (B1212753) compound. The reaction proceeds under mild conditions and culminates in an intramolecular ring-closing reaction, yielding a highly substituted and functionalized cyclopropane with high diastereoselectivity. rsc.org This approach provides a versatile and efficient one-pot synthesis route to cyclopropane derivatives that can be further elaborated to yield the target amine.
Addition to Cyclopropenes
The direct addition of amines to the double bond of cyclopropenes is a conceptually straightforward approach to synthesizing cyclopropylamines. acs.org Cyclopropenes, as highly strained three-membered rings, are primed for addition reactions that relieve ring strain. nih.gov
Methodologies have been developed for the palladium-catalyzed direct cross-coupling of cyclopropenyl esters with various partners. nih.gov While direct addition of an amino group is a viable pathway, these cross-coupling reactions showcase the reactivity of the cyclopropene (B1174273) core and provide routes to substituted cyclopropenes, which can be precursors for further functionalization to introduce the amine group. For instance, the synthesis of aryl-substituted cyclopropenes can be achieved, which are key intermediates for producing 2-phenylcyclopropylamine derivatives. nih.gov
C–H Functionalization Approaches
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. springernature.comrsc.org This approach allows for the direct conversion of a C–H bond into a C–N or C–C bond, streamlining synthetic sequences. rsc.org
For the synthesis of 2-phenylcyclopropylamine, C–H functionalization can be envisioned to either introduce the phenyl group onto a cyclopropylamine (B47189) core or to form the cyclopropane ring itself. For example, rhodium-catalyzed C–H insertion reactions can be used to form a cyclopropane ring with a high degree of regio- and stereoselectivity. nih.gov Furthermore, recent advances have enabled the functionalization of multiple C–H bonds in unprotected alicyclic amines in a single operation, showcasing the potential for complex amine synthesis. springernature.comnih.gov A phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes has been described, providing a novel, transition-metal-free approach to 1-substituted cyclopropylamines under mild conditions. acs.org This highlights the expanding toolbox available for the late-stage functionalization of cyclopropane scaffolds.
Kulinkovich Reactions Applied to Amides and Nitriles
The Kulinkovich reaction and its variants have become a cornerstone for the synthesis of cyclopropylamines from readily available carboxylic acid derivatives. acsgcipr.orgorganic-chemistry.org Originally developed for the synthesis of cyclopropanols from esters, the methodology has been successfully extended to amides (Kulinkovich-de Meijere reaction) and nitriles (Kulinkovich-Szymoniak reaction) to afford cyclopropylamines. acsgcipr.orgorganic-chemistry.org
The reaction typically involves a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a Grignard reagent. organic-chemistry.org This mixture generates a reactive titanacyclopropane intermediate.
From Amides: In the Kulinkovich-de Meijere reaction, the titanacyclopropane reacts with an N,N-dialkylamide. organic-chemistry.org The initial adduct undergoes ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to produce the corresponding cyclopropylamine. organic-chemistry.org While stoichiometric amounts of the titanium reagent generally give better yields, the process is highly effective for preparing various cyclopropylamines. organic-chemistry.org
From Nitriles: The adaptation for nitriles, often requiring a Lewis acid, allows for the synthesis of primary cyclopropylamines. organic-chemistry.orgnih.govnih.gov Nitriles have been shown to be more reactive than esters and amides in these reactions, enabling chemoselective preparations. nih.gov The stereochemical outcome can be subtle, with intramolecular versions proceeding with the preservation of the olefin configuration. nih.gov
| Substrate Type | Reaction Name | Key Reagents | Product | Reference |
| Amide | Kulinkovich-de Meijere | Grignard reagent, Ti(Oi-Pr)₄ | N,N-Dialkylcyclopropylamine | organic-chemistry.org |
| Nitrile | Kulinkovich-Szymoniak | Grignard reagent, Ti(Oi-Pr)₄, Lewis Acid | Primary cyclopropylamine | nih.govnih.gov |
Palladium-Catalyzed Cross-Coupling for Aryl-Substituted Precursors
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-nitrogen bonds. These methods are particularly useful for synthesizing 2-phenylcyclopropylamine by either creating the phenyl-cyclopropane bond or by attaching the amino group to a phenylcyclopropane precursor.
Two primary strategies are employed:
Coupling of a cyclopropylmetal reagent with an aryl halide: The Suzuki-Miyaura coupling of cyclopropylboronic acids with aryl triflates or bromides, catalyzed by a palladium complex, effectively forms the aryl-cyclopropane bond. lookchem.com This reaction proceeds with retention of the cyclopropyl group's configuration. lookchem.com Similarly, the palladium-catalyzed coupling of cyclopropylmagnesium bromide with aryl bromides, mediated by zinc halide additives, produces arylcyclopropanes in good yields. nih.gov
N-Arylation of cyclopropylamine: The Buchwald-Hartwig amination allows for the direct coupling of cyclopropylamine with an aryl halide (or pseudohalide) to form N-arylcyclopropylamines. Recent developments have produced highly active catalyst systems, based on ligands like BrettPhos and RuPhos, that facilitate this transformation with a broad scope of substrates, often at low catalyst loadings. researchgate.net A novel protocol using an adamantyl-substituted ylide-functionalized phosphine (B1218219) (adYPhos) has been reported for the efficient monoarylation of cyclopropylamine with various (hetero)aryl chlorides at room temperature. chemrxiv.org
| Coupling Partners | Reaction Type | Catalyst System (Example) | Product | Reference |
| Cyclopropylboronic acid + Aryl triflate | Suzuki-Miyaura | Palladium catalyst, KF·2H₂O | Phenylcyclopropane | lookchem.com |
| Cyclopropylmagnesium bromide + Aryl bromide | Negishi-like | Palladium catalyst, ZnBr₂ | Phenylcyclopropane | nih.gov |
| Cyclopropylamine + Aryl chloride | Buchwald-Hartwig Amination | Pd / adYPhos ligand | N-Phenylcyclopropylamine | chemrxiv.org |
Formation of Bis(2-phenylcyclopropylammonium) Sulphate
The final step in the synthesis is the formation of the sulphate salt of 2-phenylcyclopropylamine. This is a standard acid-base reaction that converts the free amine into a more stable and often crystalline salt form.
Direct Protonation of 2-Phenylcyclopropylamine with Sulphuric Acid
The formation of bis(2-phenylcyclopropylammonium) sulphate is achieved through the direct reaction of 2-phenylcyclopropylamine with sulphuric acid. google.com In this reaction, two molecules of the basic 2-phenylcyclopropylamine are protonated by one molecule of the diprotic sulphuric acid.
The typical procedure involves dissolving trans-2-phenylcyclopropylamine in a suitable solvent, such as isopropanol (B130326). google.com An aqueous solution of sulphuric acid, often a 50% solution, is then added to the amine solution. google.com The addition is continued until the pH of the mixture reaches an acidic value, typically between 2.5 and 3.5. google.com Upon cooling, the bis(2-phenylcyclopropylammonium) sulphate salt precipitates out of the solution. The solid is then isolated by filtration, washed, and dried. This process can yield the final product with high purity (e.g., >99.9% by HPLC). google.com
Methods for Achieving High Purity in Sulphate Salt Formation
The formation of bis(2-phenylcyclopropylammonium) sulphate with a high degree of purity is paramount. A documented method to achieve this involves careful control of pH and subsequent recrystallization. google.com
In a specific example of this purification process, a solution of trans-2-phenylcyclopropylamine in isopropanol is first heated. An aqueous solution of sulphuric acid is then added to this heated solution until a specific pH range is reached. Following this pH adjustment, the mixture is stirred at an elevated temperature and then cooled to induce precipitation. The resulting precipitate is isolated by filtration and washed with isopropanol. google.com This process has been shown to yield tranylcypromine (B92988) sulphate as a colorless solid with a high-performance liquid chromatography (HPLC) purity exceeding 99.9%. google.com
The following table summarizes the key parameters of this high-purity sulphate salt formation method:
| Step | Parameter | Value/Condition |
| 1. Dissolution | Solvent | Isopropanol |
| Temperature | 40 °C | |
| 2. Acidification | Reagent | 50% Aqueous Sulphuric Acid |
| Target pH | 2.5 - 3.5 | |
| Temperature | 40 - 50 °C | |
| 3. Heating | Temperature | 60 °C |
| Duration | 30 minutes | |
| 4. Precipitation | Cooling Temperature | 0 - 5 °C |
| 5. Isolation | Method | Filtration |
| Washing Solvent | Isopropanol | |
| Final Product | Purity (HPLC) | >99.9% |
Stereochemical Aspects and Chiral Resolution of 2 Phenylcyclopropylamine
Significance of Stereochemistry in Cyclopropylamine (B47189) Derivatives
The presence of a chiral center in 2-phenylcyclopropylamine gives rise to two non-superimposable mirror images, or enantiomers. These enantiomers, despite having the same chemical formula and connectivity, can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is the basis for the varying pharmacological and toxicological profiles often observed between the enantiomers of a chiral drug. nih.gov For instance, one enantiomer of a drug may elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the ability to separate and isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is of paramount importance in the pharmaceutical industry.
Methods for Chiral Resolution of Racemic 2-Phenylcyclopropylamine
The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org Several techniques have been developed to achieve this, each with its own advantages and limitations.
One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org This technique involves reacting the racemic 2-phenylcyclopropylamine with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. researchgate.net Once the diastereomeric salts are separated, the individual enantiomers of 2-phenylcyclopropylamine can be recovered by treatment with a base. libretexts.org
Commonly used chiral resolving agents for this purpose include:
(+)-Tartaric acid libretexts.org
(-)-Malic acid libretexts.org
(-)-Mandelic acid libretexts.org
(+)-Camphor-10-sulfonic acid libretexts.org
The choice of the resolving agent is crucial and often determined empirically to achieve the most efficient separation. wikipedia.org
Chiral Acids for Diastereomeric Salt Formation
| Chiral Acid | Typical Application |
|---|---|
| (+)-Tartaric acid | Resolution of racemic bases |
| (-)-Malic acid | Resolution of racemic bases |
| (-)-Mandelic acid | Resolution of racemic bases |
| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases |
Chromatographic methods offer a powerful alternative for the separation of enantiomers. jackwestin.com These techniques rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation.
In this approach, a chiral selector is immobilized onto a solid support, creating a chiral stationary phase (CSP). jackwestin.com As the racemic mixture of 2-phenylcyclopropylamine passes through the column packed with the CSP, the two enantiomers interact with the chiral selector to different extents. This differential interaction causes one enantiomer to be retained more strongly than the other, resulting in their separation. jackwestin.com A wide variety of CSPs are commercially available, with polysaccharide-based columns being among the most widely used. bgb-info.com For the separation of amines like 2-phenylcyclopropylamine, α1-acid glycoprotein (AGP) based CSPs have also shown broad applicability.
Commonly Used Chiral Stationary Phases
| CSP Type | Chiral Selector Example | Typical Application |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives | Broad range of chiral compounds bgb-info.com |
| Protein-based | α1-acid glycoprotein (AGP) | Separation of basic drugs |
| Macrocyclic Glycopeptides | Teicoplanin, Ristocetin A | Separation of amino acids and related compounds nih.gov |
| Cyclodextrin-based | β-Cyclodextrin derivatives | Separation of various racemates sigmaaldrich.com |
An alternative to using a chiral stationary phase is to add a chiral selector directly to the mobile phase, a technique known as the chiral mobile-phase additive (CMPA) method. nih.gov In this case, the separation is performed on a conventional achiral column. The chiral selector in the mobile phase forms transient diastereomeric complexes with the enantiomers of 2-phenylcyclopropylamine. researchgate.net These complexes have different affinities for the stationary phase, leading to their separation. researchgate.net Cyclodextrins and their derivatives are frequently used as chiral mobile-phase additives. nih.govnih.gov
Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reactivity results in one enantiomer being consumed faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material. wikipedia.org Enzymatic kinetic resolution, which utilizes enzymes as chiral catalysts, is a particularly common and effective approach. For example, lipases have been successfully employed in the kinetic resolution of various racemic compounds. mdpi.com In the context of 2-phenylcyclopropylamine, a suitable enzymatic or chemo-catalytic system could be designed to selectively react with one enantiomer, allowing for the isolation of the other.
Crystallization-Based Enantioseparation (e.g., Seeding)
Crystallization techniques are a cornerstone of industrial-scale chiral resolution. One of the most established methods is the separation of diastereomeric salts. This method involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. Since diastereomers have different physicochemical properties, including solubility, they can be separated by fractional crystallization.
A documented method for the resolution of trans-2-phenylcyclopropylamine involves the use of (+)-tartaric acid as the resolving agent. The reaction of the racemic amine with (+)-tartaric acid in ethanol results in the precipitation of diastereomeric tartrate salts. Through a series of successive crystallizations from hot water, the less soluble diastereomeric salt, the (-)-amine (+)-tartrate, can be isolated with high purity. google.com This separation is driven by the differences in the crystal lattice energies of the two diastereomeric salts.
Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure amine. In this case, treating the (-)-Amine (+)-tartrate salt with a strong base, such as potassium hydroxide, liberates the free (-)-trans-2-phenylcyclopropylamine. google.com
Below is a table summarizing the results from a reported resolution process:
| Parameter | Value | Reference |
| Resolving Agent | (+)-Tartaric Acid | google.com |
| Isolated Salt | (-)-Amine (+)-tartrate | google.com |
| Yield | 56.25% | google.com |
| Melting Point | 189-191°C | google.com |
| Specific Rotation [α]D²⁵ | -30.1° (c=1%, Water) | google.com |
This interactive table summarizes key data from the diastereomeric salt resolution of trans-2-phenylcyclopropylamine.
While this example details diastereomeric salt crystallization, another important technique is preferential crystallization, which can be applied if the enantiomers form a conglomerate (a mechanical mixture of separate (+)- and (-)-crystals). This process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which induces the crystallization of that enantiomer exclusively.
Membrane-Based Chiral Resolution
Membrane-based chiral resolution represents an advancing technology for enantioseparation, offering potential advantages such as continuous operation, energy efficiency, and ease of scale-up. researchgate.net This technique relies on enantioselective membranes that preferentially transport one enantiomer over the other.
The core of this technology lies in the chiral selectors incorporated into the membrane structure. These selectors can be chiral polymers, cyclodextrins, or other molecules capable of forming transient, diastereomeric complexes with the enantiomers in the racemic mixture. researchgate.netcas.cz The separation is achieved based on differences in affinity and/or diffusion rates between the two enantiomers through the membrane.
Several types of membrane systems are utilized for chiral resolution:
Solid Polymeric Membranes: These membranes are made from chiral polymers or have chiral selectors immobilized within their matrix. researchgate.net
Supported Liquid Membranes (SLMs): These involve an organic liquid phase containing a chiral carrier, which is held within the pores of a microporous support.
Mixed Matrix Membranes (MMMs): These are composite structures where chiral fillers, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), are dispersed within a polymer matrix to enhance enantioselectivity.
While membrane technology has been successfully applied to separate the enantiomers of various pharmaceutical compounds, including antidepressants like fluoxetine researchgate.net, specific, detailed research findings on the application of these methods for the resolution of 2-phenylcyclopropylamine are not widely available in the reviewed literature. However, the principles suggest it is a potentially viable method for its enantioseparation.
Integration of Racemization for Enhanced Enantiopurity Yields
A significant limitation of traditional chiral resolution methods is that the maximum theoretical yield for the desired enantiomer is 50% of the starting racemic material. To overcome this limitation and improve process efficiency, the resolution step can be coupled with the racemization of the unwanted enantiomer. cardiff.ac.uk Racemization is the process of converting a single enantiomer into an equal mixture of both enantiomers. wikipedia.org By continuously converting the undesired enantiomer back into the racemate, it can be recycled into the separation process, theoretically enabling a 100% yield of the desired enantiomer.
This combination of resolution and racemization in a single process is known as Dynamic Kinetic Resolution (DKR). nih.gov For DKR to be effective, the rate of racemization of the slow-reacting or undesired enantiomer must be at least as fast as the resolution step. nih.gov
Several methods exist for the racemization of chiral amines:
Catalytic Racemization: Transition-metal catalysts, such as those based on palladium, are often employed. For instance, a recyclable palladium nanocatalyst has been shown to be effective for the racemization of various primary amines, which can then be used in DKR processes. organic-chemistry.org
Thermal Racemization: High temperatures can sometimes be used to induce racemization, potentially through the formation of a planar, achiral intermediate. wikipedia.org Continuous flow protocols for "Flash Thermal Racemization" have been developed to achieve this rapidly and without additives.
Biocatalytic Racemization: Enzymes, such as transaminases, can be used to racemize amines under mild, aqueous conditions, making them compatible with enzymatic resolution steps. nih.govresearchgate.net
While a pharmacokinetic study noted no in vivo racemization of tranylcypromine (B92988) nih.govnih.gov, this does not preclude the use of chemical or biocatalytic methods in an industrial setting. Integrating an efficient racemization step for the unwanted 2-phenylcyclopropylamine enantiomer with a crystallization or membrane-based resolution process would be a key strategy for developing a highly efficient and economical synthesis of the single-enantiomer drug.
Solid-State Structural Analysis
The arrangement of molecules in the solid state provides fundamental insights into the physical and chemical properties of a compound. Techniques such as single-crystal X-ray diffraction are paramount in elucidating these three-dimensional structures.
Single Crystal X-ray Diffraction of Sulphate Salts
Solution-State Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the structure of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.
The ¹H NMR spectrum of the parent compound, tranylcypromine, provides insight into the proton environments of the molecule. chemicalbook.com While specific, fully assigned experimental data for the sulphate salt in a specified solvent is not available, a general description of the expected signals can be summarized. The spectrum would feature distinct signals for the aromatic protons of the phenyl group, typically in the downfield region, and signals for the protons on the cyclopropyl (B3062369) ring and the amine group in the upfield region. The splitting patterns of these signals would provide information about the connectivity of the protons.
Table 1: Predicted ¹H NMR Spectral Data for the 2-phenylcyclopropylammonium Cation
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Methine (CH-Ph) | 2.50 - 2.70 | Multiplet |
| Methine (CH-N) | 2.20 - 2.40 | Multiplet |
| Methylene (B1212753) (CH₂) | 1.10 - 1.40 | Multiplet |
| Ammonium (B1175870) (NH₃⁺) | Variable | Broad Singlet |
Note: This table is based on general principles of NMR spectroscopy and data for the related free base, not on specific experimental data for the sulphate salt.
The ¹³C NMR spectrum is instrumental in defining the carbon framework of a molecule. For the 2-phenylcyclopropylammonium cation, distinct signals would be expected for each unique carbon atom. The aromatic carbons would appear in the downfield region (typically 120-140 ppm), while the aliphatic carbons of the cyclopropyl ring would be found in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data for the 2-phenylcyclopropylammonium Cation
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-ipso) | 138 - 142 |
| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |
| Methine (C-Ph) | 30 - 35 |
| Methine (C-N) | 25 - 30 |
| Methylene (CH₂) | 15 - 20 |
Note: This table is based on general principles of NMR spectroscopy and data for the related free base, not on specific experimental data for the sulphate salt. hmdb.ca
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Bis(2-phenylcyclopropylammonium) sulphate |
| Tranylcypromine sulfate (B86663) |
| Tranylcypromine |
An in-depth analysis of the chemical compound Bis(2-phenylcyclopropylammonium) sulphate reveals a complex structural architecture and distinct spectroscopic characteristics. This article focuses exclusively on the structural elucidation and spectroscopic characterization of this compound, adhering to a rigorous scientific framework.
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Characterization
While specific experimental Heteronuclear Multiple Bond Correlation (HMBC) data for Bis(2-phenylcyclopropylammonium) sulphate is not widely published in readily accessible literature, the application of this powerful 2D NMR technique is fundamental for its structural confirmation. An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is instrumental in piecing together the molecular framework.
A theoretical analysis of the expected HMBC correlations for the 2-phenylcyclopropylammonium cation would confirm the connectivity between the phenyl ring and the cyclopropyl (B3062369) group, as well as the position of the ammonium (B1175870) group. For instance, the protons on the phenyl ring would show long-range correlations to the carbons of the cyclopropyl ring, and vice-versa. Specifically, the proton on the carbon bearing the phenyl group (C1 of the cyclopropane (B1198618) ring) would be expected to show a three-bond correlation to the ortho-carbons of the phenyl ring and two-bond correlations to the other cyclopropyl carbons. The protons on the cyclopropyl ring would also show correlations to the carbon atom attached to the nitrogen. The methylene (B1212753) protons of the cyclopropyl ring would show correlations to both the carbon attached to the phenyl group and the carbon attached to the ammonium group, confirming the 1,2-disubstitution pattern of the cyclopropane ring.
The table below outlines the predicted 1D NMR chemical shifts for the active moiety, tranylcypromine (B92988), which would form the basis for interpreting 2D NMR spectra. t3db.ca
Predicted ¹H and ¹³C NMR Data for Tranylcypromine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.2 - 7.4 | 125.0 - 130.0 |
| Phenyl C (ipso) | - | ~140.0 |
| Cyclopropyl CH-Ph | ~2.5 | ~30.0 |
| Cyclopropyl CH-N | ~2.8 | ~35.0 |
Note: These are predicted values and may differ from experimental data.
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in Bis(2-phenylcyclopropylammonium) sulphate. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The presence of the ammonium group (-NH₃⁺) is typically confirmed by broad absorption bands in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3100-3000 cm⁻¹, while the C-H stretches of the saturated cyclopropyl ring would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The presence of the sulfate anion (SO₄²⁻) would be indicated by strong absorption bands around 1100 cm⁻¹. dtic.milresearchgate.netresearchgate.netresearchgate.netnist.gov
Expected Infrared Absorption Bands for Bis(2-phenylcyclopropylammonium) sulphate
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
Mass spectrometry (MS) provides essential information regarding the molecular weight and structural features of the 2-phenylcyclopropylammonium cation. The mass spectrum of the active moiety, tranylcypromine, would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 133.19 g/mol . nih.govnist.gov
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner, yielding valuable structural information. The fragmentation pattern would be dominated by cleavages of the cyclopropane ring and the loss of the amino group. Intense mass spectral peaks for tranylcypromine are typically observed at m/z values of 133, 132, 115, and 56. nih.gov The peak at m/z 133 corresponds to the molecular ion. The loss of a hydrogen atom results in the peak at m/z 132. A significant fragment at m/z 115 arises from the loss of the amino group (NH₂) followed by rearrangement.
Major Fragment Ions in the Mass Spectrum of Tranylcypromine
| m/z | Proposed Fragment Identity |
|---|---|
| 133 | [C₉H₁₁N]⁺ (Molecular Ion) |
| 132 | [C₉H₁₀N]⁺ |
| 115 | [C₉H₇]⁺ |
Data sourced from PubChem for the active moiety, tranylcypromine. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For Bis(2-phenylcyclopropylammonium) sulphate, DFT studies focus on the cationic component, 2-phenylcyclopropylammonium, which is the active moiety. These studies elucidate the relationship between the molecule's three-dimensional structure and its intrinsic properties.
The first step in a typical DFT study is the optimization of the molecular structure to find the most stable three-dimensional arrangement of atoms. This process identifies the geometry that corresponds to the lowest energy state on the potential energy surface. For the 2-phenylcyclopropylammonium cation, this involves determining the precise bond lengths, bond angles, and dihedral angles between the phenyl ring and the cyclopropane (B1198618) ring.
Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. The orientation of the phenyl group relative to the cyclopropane ring is a key variable. DFT calculations can predict the most stable conformer and the energy barriers for rotation between different conformations. While detailed conformational analysis data for tranylcypromine (B92988) from specific DFT studies is not widely published in the provided results, the general methodology is well-established. als-journal.comscispace.com It is important to note that for the full salt, Bis(2-phenylcyclopropylammonium) sulphate, conformer generation is complex as it exists as a mixture. nih.gov
| Parameter | Description | Significance in DFT Studies |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Provides fundamental information about the type and strength of chemical bonds. Optimized bond lengths are compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. |
| Bond Angle | The angle formed between three atoms across at least two bonds. | Defines the molecule's geometry. Deviations from ideal angles can indicate strain, as seen in the cyclopropane ring. |
| Dihedral Angle | The angle between two intersecting planes, used to define the conformation of a molecule. | Crucial for conformational analysis, especially for determining the relative orientation of the phenyl and cyclopropyl (B3062369) groups and identifying the lowest-energy conformer. |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that a molecule is more reactive. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals and thus predict the molecule's stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. researchgate.net An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, showing regions that are electron-rich or electron-poor. als-journal.com
Different colors on the MEP map correspond to different values of the electrostatic potential:
Red: Represents regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
For the 2-phenylcyclopropylammonium cation, an MEP map would likely show a positive potential (blue) concentrated around the ammonium (B1175870) group (-NH3+), indicating its susceptibility to nucleophilic attack. The phenyl ring would show regions of negative potential (red) above and below the plane of the ring, characteristic of the π-electron system. als-journal.comccl.net
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. als-journal.com
This computational prediction serves two main purposes. Firstly, it helps in the assignment of vibrational modes observed in experimental spectra. Secondly, a good agreement between the theoretical and experimental spectra helps to confirm that the optimized molecular structure is indeed the correct one. No imaginary frequencies in the calculated spectrum confirm that the optimized structure corresponds to a true energy minimum. als-journal.com
From the energies of the frontier orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be calculated. researchgate.netfrontiersin.org These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. A negative value indicates stability. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. It is half the value of the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; it quantifies its electrophilic nature. |
These descriptors help in systematically comparing the reactivity of different molecules and understanding the electronic basis of their chemical behavior. researchgate.netresearchgate.net
Modeling of Ring Strain and Bond Properties within the Cyclopropane Moiety
The cyclopropane ring is a defining feature of Bis(2-phenylcyclopropylammonium) sulphate. This three-membered ring is characterized by significant ring strain, primarily due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This angle strain results in "bent bonds" or "banana bonds," where the electron density is concentrated outside the direct line between the carbon nuclei.
Computational modeling is essential for quantifying this strain and understanding its chemical consequences. DFT and other high-level theoretical methods can be used to:
Analyze Bond Properties: Calculate the precise C-C bond lengths and electron density distribution within the cyclopropane ring. The bonds are weaker and more reactive than typical C-C single bonds.
Quantify Strain Energy: Determine the strain energy of the ring by comparing its calculated heat of formation with that of a hypothetical strain-free reference compound.
Model Reactivity: The high ring strain makes the cyclopropane ring susceptible to ring-opening reactions. acs.org This inherent reactivity is crucial to the mechanism of action of tranylcypromine, which acts as a mechanism-based irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). nih.gov Computational models can simulate the reaction pathway of this inhibition, where the strained ring plays a key role in the formation of a covalent adduct with the enzyme's flavin cofactor. nih.gov
Computational Insights into Acid-Base Equilibria and Protonation States
The biological and chemical activity of Bis(2-phenylcyclopropylammonium) sulphate is intrinsically linked to its acid-base properties and the protonation state of the active moiety, 2-phenylcyclopropylamine. Computational and theoretical chemistry offer powerful tools to investigate these characteristics at a molecular level, providing insights that complement experimental findings. The primary focus of such investigations is the determination of the pKa value of the amine group, which governs the equilibrium between the protonated (cationic) and neutral forms of the molecule in solution.
The key to understanding the acid-base equilibria is the pKa of the conjugate acid, the 2-phenylcyclopropylammonium ion. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. At a pH below the pKa, the protonated, cationic form, (C₆H₅)C₃H₄NH₃⁺, is predominant. Conversely, at a pH above the pKa, the neutral, deprotonated form, (C₆H₅)C₃H₄NH₂, is the major species. The structure of Bis(2-phenylcyclopropylammonium) sulphate itself indicates that the amine group is protonated, forming a salt with the dianionic sulphate ion (SO₄²⁻).
Computational methods, ranging from semi-empirical quantum chemical methods to more rigorous ab initio and density functional theory (DFT) calculations, can be employed to predict pKa values. drugbank.comnih.gov These calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in a solvent model. While specific computational studies exclusively detailing the acid-base equilibria of Bis(2-phenylcyclopropylammonium) sulphate are not prevalent in the literature, the pKa of the active component, tranylcypromine (2-phenylcyclopropylamine), has been reported.
A commonly cited pKa value for the strongest basic group of tranylcypromine is 9.62, as determined by computational prediction tools like Chemaxon. drugbank.com This value indicates that at physiological pH (typically around 7.4), the 2-phenylcyclopropylammonium cation is the overwhelmingly predominant species.
Table 1: Predicted Acid-Base Properties of 2-Phenylcyclopropylamine
| Property | Predicted Value | Source |
|---|---|---|
| pKa (Strongest Basic) | 9.62 | Chemaxon drugbank.com |
The local chemical environment can significantly influence pKa values. For instance, computational studies on the enzyme monoamine oxidase B (MAO-B) with its substrate dopamine (B1211576) have shown that the pKa of the substrate's amine group is only slightly altered within the hydrophobic active site, despite the presence of aromatic residues that could engage in cation-π interactions. nih.gov This suggests that the protonated state of an amine can be stabilized within a protein environment. nih.gov While not directly studying 2-phenylcyclopropylamine, these findings provide a framework for understanding how the protonation state of the 2-phenylcyclopropylammonium ion might be maintained or modulated upon interaction with its biological targets.
Furthermore, experimental studies have shown that the inactivation of enzymes like histone demethylase LSD1 by trans-2-phenylcyclopropylamine is pH-dependent. nih.gov This observation is consistent with a mechanism where the protonation state of the amine group is critical for the chemical reactivity and binding affinity of the molecule. nih.gov Computational models can help to rationalize these pH-dependent profiles by calculating the relative energies of the protonated and deprotonated states and their respective transition states for the inactivation reaction.
Chemical Reactivity and Mechanistic Studies of 2 Phenylcyclopropylamine Derivatives
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The strained three-membered ring of 2-phenylcyclopropylamine derivatives is susceptible to various ring-opening reactions, a characteristic that has been exploited in numerous synthetic and mechanistic studies. nih.govnih.gov The activation of the cyclopropane ring by the adjacent amino group, particularly in its protonated form, facilitates cleavage of the C-C bonds under different conditions. nih.govacs.org
Electrophilic Ring Opening of Activated Cyclopropylamines
The presence of an electron-donating amino group activates the cyclopropane ring towards electrophilic attack. When protonated, the strongly σ-withdrawing ammonium (B1175870) group significantly influences the regioselectivity of the ring-opening process. acs.orgnih.gov Studies involving the hydrochloride salt of trans-2-phenylcyclopropylamine in superacidic media have provided significant insights into these mechanisms. nih.gov
A notable characteristic of the electrophilic ring-opening of protonated trans-2-phenylcyclopropylamine is the preferential cleavage of the distal (C2-C3) bond. acs.orgnih.gov This is contrary to the typical ring-opening of many donor-acceptor cyclopropanes where the vicinal (C1-C2) bond is cleaved. nih.gov The mechanism involves the protonation of the cyclopropane ring, which, in conjunction with the existing ammonium group, leads to the formation of a highly reactive dicationic intermediate. nih.gov
The reaction of trans-2-phenylcyclopropylamine hydrochloride with benzene (B151609) in the presence of a superacid like triflic acid (CF₃SO₃H) results in a ring-opened product derived from the cleavage of the C2-C3 bond. nih.gov Theoretical predictions and experimental observations suggest that while a 1,4-dication (resulting from vicinal cleavage) might be thermodynamically more stable due to greater charge separation, the reaction proceeds through a higher-energy 1,3-dicationic intermediate formed via distal bond protonation. nih.gov The transition state leading to the 1,3-dication is kinetically favored, directing the reaction pathway. nih.gov This process is a rare example of distal bond cleavage being accompanied by both nucleophilic and electrophilic reactions. nih.gov
The protonation state of the amine is critical for directing the regioselectivity of ring-opening. The σ-withdrawing nature of the ammonium group weakens the distal C2-C3 bond, making it more susceptible to electrophilic attack. acs.orgnih.gov This effect is compounded by charge-charge repulsive forces in the transition state, which further favors the cleavage of the bond furthest from the ammonium substituent. nih.govnih.gov
The phenyl group at the C2 position also plays a significant role. While the primary electronic effect driving distal cleavage is the protonated amine, the phenyl group can stabilize the intermediates formed during the reaction. In the context of the dicationic intermediate, the phenyl group helps to delocalize the positive charge. The stereochemistry of the phenyl side chain can also influence the conformational preferences of the cyclopropane ring, which in turn can affect the stability and reactivity of different conformations. acs.org
The importance of the activating group's position is highlighted when comparing the reactivity of amide derivatives. For instance, an amide derived from tranylcypromine (B92988) (where the nitrogen is directly attached to the cyclopropane ring) undergoes distal C2-C3 bond cleavage in superacid. nih.gov In contrast, an isomeric amide derived from 2-phenylcyclopropane carboxylic acid (where a carbonyl group is attached to the ring) undergoes cleavage of the vicinal C1-C2 bond. nih.gov This demonstrates that the nature and position of the activating group are key determinants of the reaction mechanism.
| Reactant | Conditions | Observed Cleavage | Key Influencing Factor |
| trans-2-Phenylcyclopropylamine•HCl | CF₃SO₃H / Benzene | Distal (C2-C3) | σ-withdrawing ammonium group, charge repulsion. nih.govnih.gov |
| Amide of Tranylcypromine | CF₃SO₃H / Benzene | Distal (C2-C3) | Protonated amide nitrogen acts as a σ-withdrawing group. nih.gov |
| Amide of 2-Phenylcyclopropane Carboxylic Acid | CF₃SO₃H / Benzene | Vicinal (C1-C2) | Interaction of the carboxonium ion with the vicinal bond orbitals. nih.gov |
A key piece of evidence for the proposed mechanism is the successful trapping of the reactive dicationic intermediate. nih.gov In the reaction of trans-2-phenylcyclopropylamine•HCl in superacid, the dication formed after distal bond protonation is a potent superelectrophile. nih.gov This intermediate can be trapped by arene nucleophiles, such as benzene, in a Friedel-Crafts-type reaction. nih.gov
The process begins with the protonation of both the amino group and the cyclopropane ring in the superacid medium. nih.gov This generates the dicationic species, which then reacts with benzene to form a new C-C bond, followed by deprotonation to yield the final, stable ring-opened product. nih.gov The ability to trap this intermediate provides strong support for the dicationic ring-opening pathway and the distal C-C bond cleavage mechanism. nih.govnih.gov
Oxidative Ring-Opening Strategies
Oxidative methods provide an alternative pathway for the ring-opening of cyclopropylamines and their derivatives. beilstein-journals.orgnih.govresearchgate.net These strategies often involve the generation of a radical species, which initiates the cleavage of the strained three-membered ring. acs.org
Electrochemical oxidation has emerged as a sustainable and efficient strategy for the ring-opening of cyclopropylamides, leading to the synthesis of valuable N-heterocycles like 1,3-oxazines. acs.orgchemistryviews.org This method avoids the need for external chemical oxidants and demonstrates good functional group tolerance. acs.org
The reaction involves the anodic oxidation of a cyclopropylamide in the presence of an alcohol. acs.org A plausible mechanism suggests that an N-centered radical is generated through electrolysis, potentially mediated by a redox catalyst like ferrocene. acs.org This radical intermediate undergoes homolytic cleavage of the cyclopropane ring to form a more stable carbon-centered radical. This radical is then trapped intramolecularly by the oxygen of the amide carbonyl group and intermolecularly by the alcohol solvent. Subsequent steps involving deprotonation and intramolecular nucleophilic addition lead to the formation of the final 1,3-oxazine product. acs.org
This electrochemical approach is applicable to a range of (hetero)aryl amide-substituted cyclopropanes and various primary, secondary, and even tertiary alcohols. acs.orgchemistryviews.org
| Parameter | Description |
| Reactants | N-cyclopropylamides, Alcohols |
| Reaction Type | Electrochemical Oxidative Ring-Opening/Cyclization |
| Key Intermediate | N-centered radical |
| Product | 1,3-Oxazine |
| Advantages | Avoids external oxidants, broad substrate scope, good functional group tolerance. acs.orgchemistryviews.org |
Formation of 1,3-Difunctionalized Propylamines
The strained cyclopropane ring in 2-phenylcyclopropylamine derivatives is susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized propylamines. researchgate.netepfl.ch These reactions are of significant synthetic interest as they transform a compact cyclic structure into a linear, functionalized backbone suitable for further chemical elaboration.
An oxidative ring-opening strategy has been developed for N-protected aminocyclopropanes. researchgate.net This method utilizes electrophilic halogenating agents, such as N-iodosuccinimide (NIS), to initiate the transformation. The reaction proceeds through what is described as a two-electron SN2-like ring-opening pathway, where the aminocyclopropane acts as a π-nucleophile. This process generates 1,3-dielectrophilic intermediates that can be subsequently trapped by nucleophiles. The resulting products are versatile 1,3-difunctionalized propylamines. For instance, the reaction can introduce a halide and an N,O-acetal, which can be further substituted to create a diverse array of compounds. researchgate.net
This transformation highlights the utility of the cyclopropylamine (B47189) scaffold as a precursor to synthetically valuable building blocks. The ability to control the introduction of two different functional groups at the 1- and 3-positions of a propylamine (B44156) chain is a key advantage of this methodology. researchgate.net
Reactions at the Amine Functionality
The primary amine group of 2-phenylcyclopropylamine is a key site of reactivity, allowing for the synthesis of various derivatives and participating in characteristic amine reactions, such as diazotization.
The reaction of trans-2-phenylcyclopropylamine with nitrous acid (HONO) is a classic example of amine chemistry that leads to a complex mixture of rearranged products. This reaction is initiated by the formation of a diazonium ion, a common intermediate in the reaction of primary amines with nitrous acid. The subsequent decomposition of this unstable intermediate, driven by the loss of dinitrogen (N₂), generates a carbocation.
The high-energy, strained cyclopropylcarbinyl cation that forms is highly prone to rearrangement. The product distribution from this reaction provides significant insight into the mechanistic pathways available to this intermediate. Studies have shown that the reaction yields a mixture of alcohol products, including trans-2-phenylcyclopropanol, 1-phenylcyclopropanol, and ring-opened products like cinnamyl alcohol and 3-phenyl-3-buten-1-ol. The formation of these products is indicative of the complex rearrangements that the initial carbocation undergoes to achieve greater stability. A detailed mechanistic study of this reaction has been conducted to elucidate the pathways leading to the various products. acs.org
The amine functionality of 2-phenylcyclopropylamine serves as a versatile handle for the synthesis of a wide range of derivatives. Standard organic transformations can be applied to modify the amino group, leading to compounds with altered chemical and biological properties.
One common derivatization is N-acylation. For example, reaction with acetic anhydride (B1165640) can be used to form the corresponding N-acetyl derivative. psu.edu Similarly, other acylating agents can be employed to introduce different functional groups. The synthesis of N-substituted derivatives, such as N-benzyl-2-methoxycyclopropylamine, has also been reported. researchgate.net These derivatization reactions are often straightforward and proceed in high yield, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry and other fields. psu.edunih.gov For instance, a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives were synthesized to explore their activity as dopamine (B1211576) D₂ receptor partial agonists. nih.gov
The synthesis of the sulphate salt itself, bis(2-phenylcyclopropylammonium) sulphate, is typically achieved by treating an ethanolic or isopropanolic solution of trans-2-phenylcyclopropylamine with sulfuric acid. google.comgoogle.com This acid-base reaction provides a stable, crystalline solid that is often preferred for handling and formulation. google.com
Mechanistic Investigations of Chemical Transformations
The unique structural features of 2-phenylcyclopropylamine—a strained ring adjacent to a reactive functional group—have made it a subject of detailed mechanistic studies. These investigations aim to understand the transition states, intermediates, and reaction pathways that govern its chemical transformations.
Mechanistic studies often focus on reactions that involve the cyclopropane ring, as its high ring strain dictates the favorability of certain reaction pathways. The reaction with nitrous acid, for example, proceeds through a high-energy cyclopropylcarbinyl cation intermediate, which can rearrange via multiple pathways. acs.org The distribution of final products is a direct reflection of the relative energies of the various transition states leading from this intermediate.
Computational methods, such as molecular mechanics (MM2), have been used to model the conformations of cyclopropylamine derivatives and to understand the steric and electronic factors that influence their reactivity. scribd.com For enzyme-catalyzed reactions, such as the inhibition of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), kinetic studies provide crucial information about the mechanism. The time-dependent, irreversible inhibition of LSD1 by trans-2-phenylcyclopropylamine is consistent with a mechanism-based inactivation pathway, where the enzyme catalyzes the oxidation of the inhibitor, leading to a reactive species that covalently modifies the enzyme's flavin cofactor. nih.gov The pH dependence of this inactivation further supports a mechanism reliant on enzyme catalysis. nih.gov
The nature of the intermediates formed during a reaction is a critical determinant of the final product distribution. In the case of 2-phenylcyclopropylamine derivatives, both radical and cationic intermediates have been implicated in different transformations.
In the oxidative ring-opening to form 1,3-difunctionalized propylamines, the reaction is proposed to proceed through 1,3-dielectrophilic intermediates. researchgate.net The structure of these intermediates dictates how subsequent nucleophilic attack will occur, thereby controlling the final structure of the product.
In mechanism-based enzyme inhibition, the key intermediate is a reactive species generated by the enzyme's own catalytic action on the inhibitor. For 2-PCPA, oxidation by the flavin-dependent amine oxidases generates an intermediate that can partition between forming a covalent adduct with the enzyme's flavin cofactor (leading to irreversible inactivation) or being released as a product. researchgate.netnih.gov Mass spectrometry has confirmed that the flavin adenine (B156593) dinucleotide (FAD) cofactor is the site of covalent modification by 2-PCPA in LSD1. nih.gov The stability and reactivity of these intermediates are central to the compound's efficacy as an enzyme inhibitor.
Table of Reaction Products
| Reactant | Reagent(s) | Major Products | Reference |
|---|---|---|---|
| trans-2-Phenylcyclopropylamine | Nitrous Acid (HONO) | trans-2-Phenylcyclopropanol, 1-Phenylcyclopropanol, Cinnamyl alcohol | acs.org |
| trans-2-Phenylcyclopropylamine | Acetic Anhydride | N-(trans-2-Phenylcyclopropyl)acetamide | psu.edu |
| N-Protected Aminocyclopropanes | N-Iodosuccinimide (NIS) | 1,3-Difunctionalized Propylamines | researchgate.net |
| trans-2-Phenylcyclopropylamine | Sulfuric Acid (H₂SO₄) | Bis(2-phenylcyclopropylammonium) sulphate | google.comgoogle.com |
Derivatization and Application As a Synthetic Precursor
Synthesis of Novel 2-Phenylcyclopropylamine Derivatives
The 2-phenylcyclopropylamine framework is a foundational structure for the development of novel therapeutic agents. Researchers have extensively modified this scaffold to create derivatives with tailored pharmacological profiles, often targeting enzymes and receptors beyond the original monoamine oxidases (MAOs).
Synthetic strategies typically involve modifications at two key positions: the phenyl ring and the primary amine group. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the phenyl ring, starting from the corresponding aryl iodide and methyl acrylate (B77674) to build the core structure. nih.gov Subsequent chemical steps, such as the Curtius rearrangement, are employed to convert a carboxylic acid intermediate into the primary amine of the cyclopropane (B1198618) ring. nih.gov
This approach has led to the synthesis of a range of 2-arylcyclopropylamines with diverse substitution patterns. nih.gov Another key area of derivatization involves the synthesis of 2-phenylcyclopropylmethylamine (PCPMA) based compounds. nih.gov In this work, potent dopamine (B1211576) D2 receptor partial agonists were developed by designing and synthesizing a series of novel compounds based on the PCPMA scaffold. nih.gov These efforts highlight the utility of the 2-phenylcyclopropylamine core in generating new chemical entities for drug discovery. nih.gov
Table 1: Examples of Novel 2-Phenylcyclopropylamine (2-PCPA) Derivatives
| Derivative Class/Modification | Synthetic Method Highlight | Target / Application |
|---|---|---|
| Substituted 2-Arylcyclopropylamines | Palladium-catalyzed cross-coupling followed by Curtius rearrangement. nih.gov | Inhibition of histone demethylase LSD1 and monoamine oxidases (MAO-A and MAO-B). nih.gov |
| 2,2-Diphenylcyclopropylamine | Copper(II) sulfate-catalyzed cyclopropanation followed by Curtius rearrangement. nih.gov | Potent inhibition of LSD1. nih.gov |
| 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives | Multi-step synthesis building upon the core PCPMA scaffold. nih.gov | Development of novel partial agonists for the dopamine D2 receptor as potential antipsychotics. nih.gov |
Utilization as Chiral Building Blocks in Organic Synthesis
The stereochemistry of 2-phenylcyclopropylamine is a critical determinant of its biological activity. The trans enantiomers, for example, exhibit markedly different pharmacological potencies. google.com Specifically, (+)-trans-2-phenylcyclopropylamine has a significantly greater inhibitory effect on monoamine oxidase than its (-)-enantiomer. google.com This stereochemical dependence makes the enantiomerically pure forms of 2-phenylcyclopropylamine highly valuable as chiral building blocks in asymmetric synthesis. cjph.com.cnresearchgate.net
The use of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce potential side effects. nih.govenamine.net Consequently, optically pure 2-arylcyclopropane-1-amines, derived from precursors like bis(2-phenylcyclopropylammonium) sulphate, are crucial intermediates. researchgate.net They serve as key components in the synthesis of a variety of drugs currently on the market or in clinical trials. researchgate.net A prominent example is the drug Ticagrelor, a platelet aggregation inhibitor, which is prepared from a chiral 2-arylcyclopropan-1-amine intermediate. researchgate.net The synthesis relies on stereoselective methods to ensure the correct enantiomer is produced, underscoring the importance of this chiral pool.
Table 2: Bis(2-phenylcyclopropylammonium) sulphate as a Chiral Building Block
| Chiral Moiety (Enantiomer) | Synthesized Molecule/Scaffold | Therapeutic Area/Significance |
|---|---|---|
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | Ticagrelor | Cardiovascular; Platelet Aggregation Inhibitor. researchgate.net |
| (+)-trans-2-phenylcyclopropylamine | Novel LSD1 Inhibitors | Oncology; Epigenetic Regulation. researchgate.net |
| (+)-2-Phenylcyclopropylmethylamine Derivatives | Novel Dopamine D2 Receptor Partial Agonists | Psychiatry; Antipsychotics. nih.gov |
Role in the Synthesis of Complex Molecules and Scaffolds
The 2-phenylcyclopropylamine structure is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile starting point for drug discovery. Molecular editing around this core structure has led to compounds targeting a wide range of enzymes and receptors, including amine oxidases, the platelet P2Y12 receptor, and the cytochrome P450 superfamily. nih.gov
The applications of these derivatives are diverse, spanning antidepressant, anticancer, and antiviral properties. nih.gov For instance, TCP-based inhibitors of the enzyme LSD1 are being investigated as potential cancer therapies. wikipedia.org Furthermore, MIV-150, a third-generation non-nucleoside reverse transcriptase inhibitor based on the TCP scaffold, has entered clinical development for treating HIV-1. nih.gov The electrophilic ring-opening of the cyclopropane ring under certain conditions can also be exploited for further synthetic transformations, adding to its versatility. nih.govresearchgate.net These examples demonstrate that bis(2-phenylcyclopropylammonium) sulphate provides access to a core structure that is foundational in the synthesis of complex and pharmacologically significant molecules.
Potential Applications beyond Traditional Pharmaceutical Contexts (e.g., Material Science Precursors)
While the primary application of bis(2-phenylcyclopropylammonium) sulphate is in the pharmaceutical domain, the fundamental properties of the cyclopropylamine (B47189) moiety suggest potential utility in other fields, such as material science. The inherent ring strain and rigidity of the cyclopropane ring, combined with the reactivity of the amine group, are desirable features for the synthesis of advanced materials. longdom.org
Direct research on bis(2-phenylcyclopropylammonium) sulphate in material science is not widely documented. However, studies on the parent compound, cyclopropylamine (CPA), provide insight into its potential. CPA has been successfully used as a monomer in plasma polymerization to deposit amine-rich thin films. mdpi.com In one study, these films were applied to poly(ε-caprolactone) nanofiber meshes, significantly improving the surface's amino grafting efficiency and enhancing the adhesion and proliferation of cells for tissue engineering applications. mdpi.com The rigidity conferred by the cyclopropane ring can lead to materials with exceptional mechanical and thermal properties, making them suitable for creating specialty polymers and advanced coatings. longdom.org These findings suggest that the cyclopropylamine scaffold, found in bis(2-phenylcyclopropylammonium) sulphate, has untapped potential as a precursor for developing high-performance materials.
Table 3: Applications of the Cyclopropylamine (CPA) Scaffold in Material Science
| Material Type | Synthesis Method | Key Property | Potential Application |
|---|---|---|---|
| Amine-rich Plasma Polymer Film | Plasma polymerization of CPA monomer on a substrate. mdpi.com | Provides a high density of surface amine groups. mdpi.com | Surface modification of biomedical scaffolds to improve biocompatibility and cell adhesion. mdpi.com |
| Specialty Polymers & Coatings | Incorporation of the cyclopropylamine moiety into polymer backbones. longdom.org | Enhanced mechanical and thermal stability due to the rigid cyclopropane ring. longdom.org | Development of high-performance materials for advanced applications. longdom.org |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The classical synthesis of 2-phenylcyclopropylamine, the active component of Bis(2-phenylcyclopropylammonium) sulphate, often involves methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways. This could involve the exploration of catalytic C-H activation and functionalization of readily available precursors, which would represent a more atom-economical approach. acs.org Furthermore, adapting modern cyclopropanation techniques, such as those involving metal-catalyzed reactions of diazo compounds with styrenes in the presence of a nitrogen source, could lead to higher yields and better stereocontrol. acs.org The development of enantioselective synthetic methods is particularly crucial, as the biological activity of 2-phenylcyclopropylamine derivatives can be stereospecific. nih.gov Investigating biocatalytic or microbial transformation routes could also offer a highly selective and environmentally benign alternative to traditional chemical synthesis. acs.org
Advanced Spectroscopic Techniques for Fine Structural Details
A deeper understanding of the three-dimensional structure and electronic distribution of the 2-phenylcyclopropylammonium cation is essential for predicting its reactivity and interactions. While standard spectroscopic methods provide basic structural information, advanced techniques could offer unprecedented detail. Future studies could employ solid-state NMR spectroscopy to probe the intermolecular interactions and packing arrangements within the crystalline structure of Bis(2-phenylcyclopropylammonium) sulphate. The use of advanced mass spectrometry techniques can aid in the identification of metabolic transformation products. nih.gov Additionally, techniques like electron energy-loss spectroscopy (EELS) could provide detailed insights into the local chemical environment and bonding. arxiv.org Chiral-specific spectroscopic methods, such as vibrational circular dichroism (VCD), could be used to definitively characterize the absolute configuration of enantiomerically pure samples. acs.org
In-depth Computational Analysis of Reactivity and Selectivity
Computational chemistry offers a powerful tool for predicting and understanding the chemical behavior of Bis(2-phenylcyclopropylammonium) sulphate. Future research should leverage high-level density functional theory (DFT) and ab initio calculations to model the reactivity of the cyclopropylamine (B47189) moiety. nih.gov Such studies can elucidate the mechanisms of known reactions and predict the feasibility of new transformations. nih.gov For instance, computational models can predict the sites most susceptible to electrophilic or nucleophilic attack and the transition state energies for various reaction pathways. This predictive power can guide the design of new experiments and the development of novel derivatives with tailored reactivity. Furthermore, molecular dynamics simulations could be employed to study the conformational flexibility of the 2-phenylcyclopropylammonium cation and its interactions with solvents and other molecules.
Investigation of Undiscovered Chemical Transformations of the Cyclopropylamine Moiety
The strained cyclopropane (B1198618) ring in the 2-phenylcyclopropylamine structure is a key feature that can be exploited for novel chemical transformations. acs.org Research has shown that cyclopropylamines can undergo a variety of ring-opening reactions, acting as synthetic intermediates. acs.orgacs.org Future investigations should systematically explore the reactivity of Bis(2-phenylcyclopropylammonium) sulphate under a range of conditions, including photoredox catalysis and transition-metal-catalyzed cross-coupling reactions. acs.org The selective cleavage of the C-C bonds within the cyclopropane ring could provide access to a diverse array of linear or rearranged molecular scaffolds that are not easily accessible through other synthetic routes. acs.org The development of methodologies that can control the regioselectivity and stereoselectivity of these ring-opening reactions would be of significant synthetic value.
Q & A
Basic: What analytical methods are recommended for verifying the purity of Bis(2-phenylcyclopropylammonium) sulphate in synthesized samples?
To ensure purity, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.
- Elemental Analysis (C, H, N, S) to validate stoichiometry.
- Cross-validation via third-party laboratories using standardized protocols, as recommended for quality assurance in chemical testing .
- Spectrophotometric calibration (e.g., Beer-Lambert law) can be adapted for concentration verification, similar to methods used for copper sulphate .
Basic: What steps are critical for preparing stable stock solutions of Bis(2-phenylcyclopropylammonium) sulphate in aqueous media?
- Use volumetric flasks for precise dilution, ensuring consistent ionic strength and pH (e.g., phosphate-buffered saline).
- Conduct UV-Vis absorbance scans to identify optimal wavelengths for concentration determination, analogous to copper sulphate analysis .
- Validate stability via accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) with periodic HPLC monitoring.
Advanced: How can researchers resolve discrepancies in reported thermal decomposition temperatures of Bis(2-phenylcyclopropylammonium) sulphate?
- Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere) to replicate conflicting studies.
- Analyze kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) to identify procedural variables (e.g., sample mass, purge gas).
- Conduct a systematic review of literature using databases like PubMed and Cochrane Library, employing search strategies with terms like "thermal stability" and "decomposition kinetics" .
- Publish reproducibility datasets with raw TGA curves and experimental metadata to address contradictions .
Advanced: What experimental designs are optimal for assessing the compound’s interaction with lipid bilayers in membrane permeability studies?
- Use Langmuir-Blodgett troughs to model lipid monolayers, varying phospholipid composition (e.g., DPPC vs. cholesterol-doped systems).
- Incorporate fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding dynamics.
- Apply molecular dynamics simulations (e.g., GROMACS) to predict molecular-level interactions, validated by experimental data.
- Address confounding variables (e.g., pH, ionic strength) using factorial design experiments, as recommended in clinical trial frameworks .
Advanced: How should contradictory data on the compound’s solubility in mixed solvents (e.g., water-DMSO) be methodologically addressed?
- Perform controlled solubility assays using standardized solvent ratios (e.g., 10% DMSO increments) and temperature controls (25°C ± 0.1°C).
- Validate results via independent replicates across laboratories, ensuring instrumentation calibration (e.g., Karl Fischer titration for water content).
- Apply statistical chemometrics (e.g., principal component analysis) to identify outliers or systematic errors, as outlined in analytical chemistry best practices .
- Publish negative results to reduce publication bias, aligning with ethical research reporting standards .
Basic: What safety protocols are essential when handling Bis(2-phenylcyclopropylammonium) sulphate in laboratory settings?
- Conduct risk assessments for inhalation and dermal exposure, referencing Safety Data Sheets (SDS).
- Use fume hoods for weighing and synthesis steps.
- Implement waste disposal protocols for sulphate-containing byproducts, adhering to institutional guidelines.
Advanced: How can researchers optimize synthetic yields of Bis(2-phenylcyclopropylammonium) sulphate while minimizing byproducts?
- Employ Design of Experiments (DoE) to test variables (e.g., reaction time, temperature, stoichiometry).
- Monitor intermediates via in-situ FTIR or Raman spectroscopy .
- Compare crystallization solvents (e.g., ethanol vs. acetone) using Hansen solubility parameters to maximize yield and purity.
Notes on Methodology and Sources
- Basic questions focus on foundational techniques (e.g., synthesis, purity checks).
- Advanced questions address complex experimental design, data contradictions, and mechanistic studies.
- Evidence citations (e.g., ) reflect methodological parallels from analogous compounds (e.g., bisphenol testing, copper sulphate analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
